6-Chloroquinoxaline-2,3-diol

説明

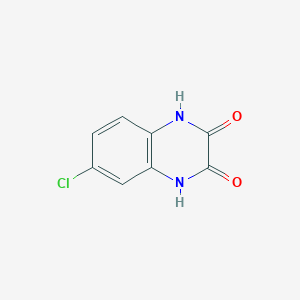

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOLFZACEWWIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064436 | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-79-8 | |

| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloroquinoxaline 2,3 Diol and Its Derivatives

Classical Approaches to Quinoxalinedione (B3055175) Synthesis.

The traditional synthesis of quinoxaline-2,3-diones, including the 6-chloro derivative, has heavily relied on well-established condensation reactions. These methods form the foundation of quinoxaline (B1680401) chemistry and are still widely referenced and utilized.

Role of Reaction Conditions (e.g., Solvents, Catalysts).

The success and efficiency of the condensation reaction are highly dependent on the reaction conditions. The choice of solvent is crucial; typically, aqueous or acidic solutions are employed to facilitate the reaction. For instance, the condensation of 4-substituted o-phenylenediamines with diethyl oxalate (B1200264) can be carried out in boiling ethanol. The use of an acid catalyst, such as hydrochloric acid, is common to protonate the carbonyl groups of the oxalic acid derivative, thereby increasing their electrophilicity and promoting the nucleophilic attack by the amino groups of the o-phenylenediamine (B120857). The temperature and reaction time are also critical parameters that need to be optimized to ensure high yields and purity of the final product.

Advanced Synthetic Strategies for 6-Chloroquinoxaline-2,3-diol.

With the advancement of chemical synthesis, several modern techniques have been applied to the synthesis of this compound and its derivatives, offering improvements in terms of reaction times, yields, and environmental impact.

Alkylation Reactions under Phase Transfer Catalysis Conditions.

Alkylation of the nitrogen atoms of the this compound ring system can be effectively achieved using phase transfer catalysis (PTC). This method is particularly useful for reacting a water-soluble nucleophile (the deprotonated quinoxalinedione) with a water-insoluble electrophile (an alkyl halide) in a heterogeneous system. In a typical PTC setup, a quaternary ammonium (B1175870) salt is used as the catalyst to transport the deprotonated quinoxalinedione from the aqueous phase to the organic phase, where it can react with the alkylating agent. This technique allows for the synthesis of a variety of N-alkylated derivatives of this compound under mild reaction conditions, often leading to higher yields and selectivity compared to traditional methods.

Microwave-Assisted Synthesis Techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxalinedione synthesis, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while also improving yields. This technique can be applied to the classical condensation reaction of 4-chloro-1,2-phenylenediamine and oxalic acid. The rapid heating provided by microwave energy leads to a more efficient and uniform reaction, minimizing the formation of byproducts. This method represents a greener and more time-efficient alternative to conventional heating.

| Synthetic Method | Typical Reactants | Key Conditions | Advantages |

| Classical Condensation | 4-chloro-1,2-phenylenediamine, Oxalic acid/derivatives | Acid catalyst (e.g., HCl), Reflux in solvent (e.g., ethanol) | Well-established, direct route |

| Phase Transfer Catalysis (Alkylation) | This compound, Alkyl halide | Quaternary ammonium salt catalyst, Biphasic system (aqueous/organic) | Mild conditions, high yields for N-alkylation |

| Microwave-Assisted Synthesis | 4-chloro-1,2-phenylenediamine, Oxalic acid | Microwave irradiation | Rapid reaction times, improved yields, energy efficient |

| Electrochemical Synthesis | Substituted o-phenylenediamines, Oxalic acid | Electrolysis in an electrochemical cell | Potential for greener synthesis, controlled reaction |

Electrochemical Synthesis Methods.

Electrochemical methods offer a novel and environmentally friendly approach to the synthesis of quinoxaline derivatives. While specific examples for this compound are not extensively detailed, the general principle involves the electrochemical oxidation or reduction of precursors to generate reactive intermediates that can then undergo cyclization to form the quinoxaline ring. For instance, the electrochemical reduction of appropriate precursors can lead to the formation of the desired quinoxaline structure. This method avoids the need for harsh chemical oxidants or reducing agents, making it a potentially greener synthetic route. The reaction can be precisely controlled by adjusting the electrode potential, which can lead to high selectivity.

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives of this compound, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, serves as a foundation for developing novel heterocyclic compounds with potential therapeutic applications. imist.maresearchgate.net The core structure itself can be synthesized by reacting 4-chlorobenzene-1,2-diamine (B165680) with oxalic acid. ucl.ac.uk The presence of the chlorine atom and the dione (B5365651) structure provides reactive sites for further chemical modifications. imist.ma

A primary strategy for functionalizing this compound is through N-alkylation. The nitrogen atoms at positions 1 and 4 of the quinoxaline ring are susceptible to alkylation, allowing for the introduction of various alkyl and aryl groups. imist.ma

One common method for N-alkylation involves phase transfer catalysis (PTC). In this approach, 6-chloroquinoxaline-2,3(1H,4H)-dione is treated with an alkylating agent in the presence of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), and a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). imist.ma This method has been successfully employed to synthesize a range of N-alkylated derivatives with yields reported to be between 82% and 91%. imist.ma The reaction typically proceeds by adding the base to a solution of the quinoxaline-dione in DMF, followed by the catalyst and the alkylating reagent, with the mixture stirred at room temperature for several hours. imist.ma

Beyond simple alkylation, other derivatization strategies focus on the hydroxyl groups of the diol tautomer or the carbonyl groups of the dione form. For instance, the conversion of the dihydroxy form to 2,3-dichloroquinoxalines using reagents like thionyl chloride and DMF creates a versatile intermediate for subsequent nucleophilic substitution reactions. arabjchem.orgresearchgate.net These dichloro derivatives can then react with various nucleophiles, including amines, phenols, and thiols, to introduce a wide range of functional groups at the 2 and 3 positions. arabjchem.orgrasayanjournal.co.in

The table below summarizes the N-alkylation of 6-chloroquinoxaline-2,3(1H,4H)-dione using different alkylating agents under phase transfer catalysis conditions. imist.ma

Table 1: N-Alkylation of 6-Chloroquinoxaline-2,3(1H,4H)-dione

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Benzyl Chloride | 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione | 85 |

| Ethyl Bromide | 1,4-Diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione | 82 |

| Propyl Bromide | 6-Chloro-1,4-dipropylquinoxaline-2,3(1H,4H)-dione | 91 |

Data sourced from a study on the synthesis and antimicrobial activity of quinoxaline derivatives. imist.ma

The introduction of a wide variety of substituents onto the this compound scaffold is crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies. These studies aim to understand how different chemical groups at various positions on the molecule influence its biological activity, thereby guiding the design of more potent and selective compounds. imist.maresearchgate.net

The versatility of the quinoxaline core allows for modifications at several positions. The chlorine atom at the 6-position can be replaced or can itself be a key feature for activity. researchgate.net The nitrogen atoms at positions 1 and 4, as discussed, are common sites for introducing alkyl and aryl groups, which can significantly impact properties like solubility and receptor binding. imist.ma

Furthermore, derivatization at the 2 and 3-positions offers another avenue for structural diversity. Starting from the 2,3-dichloroquinoxaline (B139996) intermediate, a broad spectrum of nucleophiles can be introduced. For example, reactions with various amines (anilines, alkylamines) lead to the corresponding 2-amino-3-chloroquinoxaline or 2,3-diaminoquinoxaline derivatives. arabjchem.orgrasayanjournal.co.in Similarly, reactions with phenols and thiols yield 2-phenoxy- and 2-thio-substituted quinoxalines, respectively. arabjchem.orgrasayanjournal.co.in

These synthetic strategies enable the creation of a library of compounds with systematic variations. For instance, SAR studies have shown that the nature of the substituent at the 6-position can be critical for biological activity, with electron-withdrawing groups like nitro sometimes conferring greater potency than a chloro group in certain contexts. researchgate.net The type and size of the groups attached to the nitrogen atoms also play a significant role in modulating the biological effects of these compounds. imist.ma The systematic exploration of these structural modifications is fundamental to the process of drug discovery and development. sci-hub.se

Structural Characterization and Computational Studies of 6 Chloroquinoxaline 2,3 Diol

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structure of 6-Chloroquinoxaline-2,3-diol and its derivatives. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer detailed insights into the molecular framework and functional groups present in the compound. uctm.eduorcid.orgiucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of this compound. uctm.eduorcid.orglgcstandards.com The chemical shifts observed in the NMR spectra provide information about the electronic environment of the individual protons and carbon atoms within the molecule.

For a derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the following NMR data has been reported:

¹H NMR (DMSO-d6) δ: 7.19-7.36 (m, 3H, CHarom), 5.92 (m, 2H, CH2=CH), 5.22 (m, 4H, CH2=CH), 4.79 (m, 4H, CH2-CH). imist.ma

¹³C NMR (DMSO-d6) δ: 154.05 (C=O), 153.82 (C=O), 131.75 (CH=CH2), 131.72 (CH=CH2), 128.24 (Cq), 128.14 (Cq), 126.09 (Cq), 123.56 (CHarom), 117.73 (CHarom), 117.54 (CH2), 117.44 (CH2), 115.82 (CHarom), 45.34 (N-CH2), 45.21 (N-CH2). imist.ma

In another study involving 1,4-dipropargyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the NMR data was recorded as:

¹H NMR (DMSO-d6) δ ppm: 7.58(d,1H,HAr,J=2.4Hz); 7.51(d,1H,HAr,J=8.9Hz); 7.42(dd,1H,HAr,J=8.8Hz); 5.01(d,2H,CH2,J=2.4Hz); 4.97(d,2H,CH2,J=2.4Hz); 3.38(2T,C≡CH,J=2.4Hz). jmaterenvironsci.com

¹³C NMR (DMSO-d6) δ ppm: 153.35, 153.15(C=O); 128.67, 127.51, 125.40(Cq); 124.12, 117.75, 115.92(CHAr); 78.05, 78.03(C≡CH); 76.12, 76.06(C≡CH); 32.91, 32.82(CH2). jmaterenvironsci.com

The chemical shifts for the carbonyl carbons (C=O) are typically found in the downfield region of the ¹³C NMR spectrum, generally between 160 and 220 δ. libretexts.org The specific shifts for the aromatic and aliphatic carbons provide a detailed map of the carbon skeleton.

Interactive Data Table: NMR Data for 6-Chloroquinoxaline-2,3-dione Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ ppm) | Multiplicity/Assignment |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | DMSO-d6 | ¹H | 7.19-7.36 | m, Aromatic CH |

| ¹H | 5.92 | m, CH2=CH | ||

| ¹H | 5.22 | m, CH2=CH | ||

| ¹H | 4.79 | m, CH2-CH | ||

| ¹³C | 154.05, 153.82 | C=O | ||

| ¹³C | 131.75, 131.72 | CH=CH2 | ||

| ¹³C | 128.24, 128.14, 126.09 | Quaternary C | ||

| ¹³C | 123.56, 117.73, 115.82 | Aromatic CH | ||

| ¹³C | 117.54, 117.44 | CH2 | ||

| ¹³C | 45.34, 45.21 | N-CH2 | ||

| 1,4-dipropargyl-6-chloroquinoxaline-2,3(1H,4H)-dione | DMSO-d6 | ¹H | 7.58, 7.51, 7.42 | d, d, dd, Aromatic CH |

| ¹H | 5.01, 4.97 | d, d, CH2 | ||

| ¹H | 3.38 | t, C≡CH | ||

| ¹³C | 153.35, 153.15 | C=O | ||

| ¹³C | 128.67, 127.51, 125.40 | Quaternary C | ||

| ¹³C | 124.12, 117.75, 115.92 | Aromatic CH | ||

| ¹³C | 78.05, 78.03 | C≡CH | ||

| ¹³C | 76.12, 76.06 | C≡CH | ||

| ¹³C | 32.91, 32.82 | CH2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. uctm.edudntb.gov.ua The IR spectrum of a molecule provides a unique fingerprint, with characteristic absorption bands corresponding to specific bond types.

For the derivative 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, vibrational analysis has identified several key peaks. uctm.edu The infrared patterns at 1141.7 cm⁻¹, 1315.1 cm⁻¹, 1594.5 cm⁻¹, and 1671.8 cm⁻¹ are attributed to the 6-chloroquinoxaline-2,3-dione moiety. uctm.edu Computational studies using Density Functional Theory (DFT) can be used to calculate theoretical vibrational frequencies, which generally show good correlation with the experimental data. uctm.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. iucr.org For this compound, mass spectrometry confirms its molecular formula, C₈H₅ClN₂O₂, and provides an accurate mass measurement. lgcstandards.comnih.gov High-resolution mass spectrometry (HRMS) can further confirm the molecular weight with a high degree of accuracy.

Crystallographic Analysis of 6-Chloroquinoxaline-2,3-dione Derivatives

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the crystal structure of a compound. uctm.edu For derivatives of 6-Chloroquinoxaline-2,3-dione, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione, single-crystal X-ray diffraction has been employed to elucidate their molecular structures. uctm.eduiucr.org These studies reveal that the quinoxaline-2,3-dione ring system is essentially planar. iucr.org In the case of 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the crystal structure contains two independent molecules in the asymmetric unit. iucr.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the geometric parameters obtained from X-ray diffraction provides valuable insights into the bonding and stereochemistry of 6-Chloroquinoxaline-2,3-dione derivatives. uctm.edu

In a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the bond lengths and angles were determined and compared with values obtained from DFT calculations. uctm.edu The N–C bond lengths were found to be in the range of 1.382 to 1.477 Å. uctm.edu The C=O bond lengths are also a key feature, and DFT analysis of a similar quinoxaline (B1680401) structure showed values between 0.983 and 1.148 Å. uctm.edu The bond angles within the quinoxaline-2,3-dione structure were found to be in the range of 117.40° to 122.61°, indicating a nearly ideal trigonal planar geometry for the fragments. uctm.edu

Interactive Data Table: Selected Bond Lengths and Angles for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

| Bond/Angle | Type | Experimental Value |

| N1–C2 | Bond Length | 1.382 Å |

| N4–C3 | Bond Length | 1.382 Å |

| N1–C10 | Bond Length | 1.401 Å |

| N4–C5 | Bond Length | 1.403 Å |

| C5–N4–C20 | Bond Angle | 120.84° |

| C10–N1–C17 | Bond Angle | 121.21° |

Data from a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.edu

Quantum Chemical Investigations (DFT Calculations)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure, reactivity, and spectroscopic properties of molecular systems. researchgate.net For quinoxaline derivatives, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311++G(2d,2p), have been successfully employed to analyze molecular geometry, electronic properties, and chemical reactivity. uctm.edu These computational studies provide valuable insights that complement experimental findings, offering a deeper understanding at the atomic level. The application of DFT allows for the detailed examination of various molecular properties of this compound, including its charge distribution, orbital interactions, and the nature of its intermolecular forces.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable concept for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to visualize charge distribution. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com Green areas represent regions of neutral or near-zero potential. biointerfaceresearch.com

For quinoxaline derivatives, MEP analysis reveals critical insights into their reactive behavior. biointerfaceresearch.com In the case of this compound, the MEP surface is expected to show the most negative potential localized around the highly electronegative oxygen atoms of the diol groups, identifying them as primary sites for electrophilic interaction. The nitrogen atoms within the quinoxaline ring also contribute to negative potential regions. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, making them sites for nucleophilic interaction.

A study on the closely related 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione using DFT confirms this pattern, where the most electron-rich regions are found around the carbonyl oxygen atoms. researchgate.net This distribution underscores the role of the oxygen atoms as key centers for hydrogen bonding and interactions with electrophiles.

| Color | Potential | Interpretation | Predicted Location on this compound |

|---|---|---|---|

| Red | Most Negative | Electron-rich region; site for electrophilic attack. | Around Oxygen atoms of the diol groups. |

| Orange/Yellow | Slightly Negative | Moderately electron-rich region. | Around Nitrogen atoms of the quinoxaline ring. |

| Green | Neutral | Region of near-zero potential. | Benzene (B151609) ring carbon framework. |

| Blue | Positive | Electron-poor region; site for nucleophilic attack. | Around Hydrogen atoms of the N-H and O-H groups. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. biointerfaceresearch.com The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory; a higher E(2) value signifies a more intense interaction. researchgate.net

In quinoxaline systems, NBO analysis reveals significant intramolecular interactions that contribute to their stability and electronic properties. For this compound, strong hyperconjugative interactions are expected within the aromatic ring and between the lone pairs of the heteroatoms (O, N) and the antibonding orbitals of adjacent bonds.

Analysis of the related 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione shows significant delocalization of electron density from the lone pair orbitals of the oxygen atoms to the antibonding orbitals (π*) of the adjacent C=C bonds within the quinoxaline ring. uctm.edu Similar interactions are anticipated for this compound. The key interactions would include:

π → π * interactions within the benzene and pyrazine (B50134) rings, contributing to the aromaticity and stability of the system.

LP(O) → σ * and LP(N) → σ * interactions, where lone pairs on oxygen and nitrogen atoms donate electron density to the antibonding orbitals of neighboring sigma bonds, stabilizing the molecule.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (O) | π* (C=C) | Lone Pair → Antibonding π | High | Indicates strong electron delocalization from oxygen into the ring, enhancing conjugation. |

| LP (N) | π* (C=C) | Lone Pair → Antibonding π | Moderate-High | Contributes to the electronic stability of the pyrazine ring. |

| π (C=C) | π* (C=C) | π-bond → Antibonding π | High | Represents the delocalization characteristic of the aromatic system. |

| σ (C-H) | σ* (C-C) | σ-bond → Antibonding σ | Low | Standard hyperconjugative interactions that contribute to overall molecular stability. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity and greater polarizability. researchgate.net

For quinoxaline derivatives, the HOMO is typically distributed over the electron-rich benzene and pyrazine rings, including the heteroatoms, while the LUMO is also localized on the quinoxaline core. biointerfaceresearch.com In this compound, the HOMO is expected to have significant contributions from the diol and amine functional groups and the fused benzene ring. The LUMO is likely to be distributed across the pyrazine ring, particularly on the carbon atoms bonded to the electronegative oxygen and nitrogen atoms.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. A high HOMO energy indicates a greater tendency to donate electrons, whereas a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO gap for quinoxaline derivatives is typically in a range that classifies them as soft molecules, indicating good reactivity. researchgate.net

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger electron-donating (nucleophilic) ability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electron-accepting (electrophilic) ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the total electron density. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts.

A detailed Hirshfeld surface analysis has been performed on 6-Chloroquinoxaline-2,3(1H,4H)-dione, a tautomer of the title compound. The analysis revealed that the crystal packing is stabilized by a network of intermolecular interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the quantification of these contacts. The most significant contributions to the total Hirshfeld surface area are from H···H, H···C/C···H, H···O/O···H, and H···N/N···H interactions.

The key findings from the analysis are summarized in the table below:

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 47.4% | The most prominent interaction, indicating the importance of van der Waals forces in the crystal packing. |

| H···C/C···H | 25.8% | Represents contacts between hydrogen atoms and carbon atoms of the aromatic rings. |

| H···O/O···H | 17.4% | Corresponds to the crucial N-H···O and O-H···O hydrogen bonds that hold the molecular entities together. |

| H···N/N···H | 8.0% | Indicates the presence of hydrogen bonding involving the nitrogen atoms of the quinoxaline ring. |

These interactions, particularly the hydrogen bonds, create a robust three-dimensional supramolecular network, which is a defining feature of the crystal structure of this compound.

Reactivity Characterization (Electrophilic and Nucleophilic Sites)

The chemical reactivity of this compound, specifically its electrophilic and nucleophilic sites, can be predicted by integrating the insights from MEP, FMO, and NBO analyses.

Electrophilic Sites: The sites in a molecule that are prone to attack by nucleophiles are considered electrophilic. These are typically electron-deficient regions.

C2 and C3 carbons: The MEP and NBO analyses suggest that the carbon atoms of the diol group (C2 and C3) are highly electron-deficient due to their bonds with electronegative oxygen and nitrogen atoms. This makes them the primary electrophilic centers of the molecule, susceptible to nucleophilic substitution reactions. Studies on 2,3-dichloroquinoxaline (B139996) confirm that the C2 and C3 positions are suitable electrophilic partners for nucleophilic aromatic substitution (SNAr) reactions. uctm.edu

Benzene Ring Carbons: The carbon atom attached to the chlorine (C6) is also an electrophilic site, influenced by the electron-withdrawing nature of the halogen.

Nucleophilic Sites: Nucleophilic sites are electron-rich and tend to react with electrophiles.

Oxygen Atoms: The MEP analysis clearly identifies the oxygen atoms of the diol groups as the most electron-rich (most negative potential) sites. researchgate.net Their lone pairs make them strong nucleophiles and hydrogen bond acceptors.

Nitrogen Atoms: The nitrogen atoms in the pyrazine ring also possess lone pairs and contribute to the nucleophilicity of the molecule, though to a lesser extent than the oxygens.

Aromatic Ring: The fused benzene ring, as part of a π-conjugated system, can also act as a nucleophile in certain electrophilic aromatic substitution reactions, although this is generally disfavored in quinoxalines unless activating groups are present. thieme-connect.de

The FMO perspective supports this characterization: the LUMO's localization on the pyrazine ring highlights the electrophilicity of the C2 and C3 carbons, while the HOMO's distribution across the heteroatoms underscores the nucleophilic nature of the oxygen and nitrogen atoms. biointerfaceresearch.com

Biological Activities and Mechanisms of Action of 6 Chloroquinoxaline 2,3 Diol Derivatives

Neuropharmacological Effects

Derivatives of quinoxalinone have been synthesized and evaluated for a range of neuropharmacological effects, including sedative, anticonvulsant, and anxiolytic properties. researchgate.netajol.info Research has demonstrated that specific structural modifications to the quinoxaline (B1680401) scaffold can lead to compounds with significant activity on the central nervous system. ajol.info

6-Chloroquinoxaline-2,3-diol has been identified as a potential glycine (B1666218) receptor antagonist. cookechem.com Glycine receptors are crucial for mediating inhibitory neurotransmission in the spinal cord and brainstem, and their modulation can impact pain signaling. nih.gov Antagonism of these receptors is a mechanism explored for producing analgesic effects. cookechem.com While direct evidence linking this compound derivatives to pain transmission modulation through this mechanism is still emerging, the foundational activity as a glycine receptor antagonist suggests a potential role in this area. cookechem.com Research on other glycine antagonists has shown their potential in modulating nociceptive control. ebi.ac.uk The inhibition of glycine receptors has been shown to be a factor in pain pathways, such as in prostaglandin (B15479496) E2-induced pain, where strychnine, a glycine receptor inhibitor, can downregulate pain-related signaling. nih.gov

Certain derivatives of this compound have demonstrated notable anticonvulsant activity. Specifically, 6-chloro-1,4-dihydro-quinoxaline-2,3-dione has been shown to possess significant anticonvulsant action in preclinical studies. researchgate.netajol.info The management of seizures often involves medications that can suppress excessive neuronal firing, and various quinoxaline derivatives are being investigated for this potential. nih.gov

The potential of this compound as a neuroprotectant has been noted. cookechem.com Neuroprotective agents are sought after for their ability to defend neurons from injury or degeneration in the context of diseases like Alzheimer's and Parkinson's. google.comresearchgate.net While the specific mechanisms are under investigation, the modulation of receptors like the glycine receptor could play a role in mitigating excitotoxicity, a common pathway in neuronal cell death. The broader class of quinoxaline derivatives is being explored for the treatment of neurodegenerative conditions. google.com

This compound has been proposed for use as a sedative-hypnotic agent. cookechem.com Sedative-hypnotics are drugs that can induce calmness and sleep. britannica.com Studies on various quinoxalinone derivatives have confirmed their sedative effects. ajol.info These compounds are thought to exert their effects by depressing the central nervous system. britannica.com The investigation into new sedative-hypnotic drugs is driven by the need for agents with improved side-effect profiles compared to existing therapies. nih.gov

Several quinoxalinone derivatives have been identified as having anxiolytic, or anxiety-reducing, effects. researchgate.netajol.info For instance, a study on novel C2,C3-quinoxaline derivatives identified several compounds with promising anxiolytic potential in preclinical models. nih.govmdpi.com The anxiolytic properties of these derivatives were confirmed using established behavioral tests in rodents, such as the elevated plus maze and light-dark box tests. nih.govmdpi.com

The modulation of locomotor activity has been observed with certain quinoxaline derivatives. In a study evaluating a series of novel C2,C3-quinoxaline derivatives, one compound, designated as 2c, was found to influence the locomotor activity of rodents. nih.govmdpi.com This suggests that specific structural features of quinoxaline derivatives can impact motor control. Generally, drugs with sedative properties tend to decrease locomotor activity. nih.gov

Antimicrobial and Anti-infective Applications

Derivatives of this compound have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of antimicrobial and anti-infective properties. ijpsr.comresearchgate.netresearchgate.net The inherent versatility of the quinoxaline scaffold allows for molecular modifications that have led to the development of potent agents against various pathogens. ontosight.aisci-hub.se Researchers have extensively explored these derivatives for their efficacy against bacteria, fungi, mycobacteria, parasites, and viruses. ijpsr.comresearchgate.net

Quinoxaline derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. imist.manih.gov The introduction of different substituents onto the quinoxaline core significantly influences their antibacterial potency. rasayanjournal.co.in

Studies on N-alkylation derivatives of 6-chloroquinoxaline-2,3(1H,4H)-dione revealed varied antibacterial effects. imist.ma For instance, the 1,4-diallyl derivative exhibited the highest efficacy against the Gram-positive strain Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.25 mg/ml. imist.ma The same derivative, along with others, was also effective against the Gram-negative strain Salmonella typhi at a MIC of 2.5 mg/ml. imist.ma

Further research into 2,3-N,N-diphenyl quinoxaline derivatives highlighted two compounds, in particular, that demonstrated significant activity against multiple strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) strains, with MIC values ranging from 0.25 to 1 mg/L. nih.govbiorxiv.org Another study synthesized a series of nonsymmetrical 2,3-diaminoquinoxaline derivatives, with some compounds showing significant antibacterial activity against various bacterial strains. researchgate.netresearchgate.net

The following table summarizes the antibacterial activity of selected this compound derivatives:

| Derivative | Bacterial Strain | Activity (MIC) |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | Staphylococcus aureus | 1.25 mg/ml imist.ma |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | Salmonella typhi | 2.5 mg/ml imist.ma |

| 2,3-N,N-diphenyl quinoxaline derivative (Compound 25) | S. aureus, E. faecium, E. faecalis | 0.25 - 1 mg/L nih.govbiorxiv.org |

| 2,3-N,N-diphenyl quinoxaline derivative (Compound 31) | S. aureus, E. faecium, E. faecalis | 0.25 - 1 mg/L nih.govbiorxiv.org |

| 2,3-N,N-diphenyl quinoxaline derivative (Compound 31) | S. aureus | 0.98 mg/L nih.gov |

| 2,3-N,N-diphenyl quinoxaline derivative (Compound 32) | S. aureus | 1.95 mg/L nih.gov |

| 2,3-dichloro-6-nitroquinoxaline | S. aureus | < 3.91 mg/l biorxiv.org |

The antifungal potential of quinoxaline derivatives has been another area of significant research interest. ijpsr.comresearchgate.net Studies have shown that these compounds can be effective against a range of fungal pathogens, including species of Candida and Aspergillus. ijpsr.comnih.gov

For example, a study investigating 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, demonstrated its effectiveness against various Candida species. nih.gov This compound showed higher efficacy than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov It was also effective against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov

Another study screened newly synthesized di-substituted sulfonylquinoxaline derivatives for their antifungal activity. nih.gov Several of these compounds exhibited good to moderate activity against tested fungi, with MIC values ranging from 2.44 to 180.14 μM. nih.gov

The table below presents the antifungal activity of selected quinoxaline derivatives:

| Derivative | Fungal Strain | Activity |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans (most clinical isolates) | More effective than Amphotericin B nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher efficacy than Amphotericin B nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | Higher efficacy than Amphotericin B nih.gov |

| Di-substituted sulfonylquinoxaline derivatives | Various fungi | MIC: 2.44 - 180.14 μM nih.gov |

The mechanisms underlying the antifungal action of these derivatives are being explored, with some evidence pointing towards interference with fungal cell membranes and walls, as well as the inhibition of essential enzymes. nih.gov

Tuberculosis remains a major global health challenge, and the development of new antitubercular agents is a priority. ut.ac.ir Quinoxaline derivatives have been identified as a promising class of compounds in this regard. researchgate.netresearchgate.net

Several studies have synthesized and evaluated various quinoxaline derivatives for their activity against Mycobacterium tuberculosis. For instance, sugar conjugates of quinoxaline have been investigated, with a ribose conjugate demonstrating promising antitubercular activity with a MIC of 0.65 μM. nih.gov This suggests that conjugating sugars to the quinoxaline scaffold could be a beneficial strategy for designing new antitubercular drugs. nih.gov

Another study reported the synthesis of 6-chloro-2-methoxy-9-substituted acridine (B1665455) derivatives, which share structural similarities with quinoxalines. nih.gov Two of the synthesized compounds exhibited potent antitubercular activity, achieving 100% inhibition of the virulent M. tuberculosis H37Rv strain at a concentration of 6.25 µg/mL. nih.gov Furthermore, a hit-expansion study of N-pyridyl-hydroxybenzamides showed antimycobacterial activity, with the most active compound having a MIC of 6.25 μg/ml against Mycobacterium tuberculosis H37Rv. researchgate.net

The following table summarizes the antitubercular activity of selected derivatives:

| Derivative Class/Compound | Target | Activity (MIC) |

| Quinoxaline-ribose conjugate (Compound 3e) | Mycobacterium tuberculosis H37Rv | 0.65 μM nih.gov |

| 6-chloro-2-methoxy-9-substituted acridine (Compound 15) | M. tuberculosis H37Rv | 100% inhibition at 6.25 µg/mL nih.gov |

| 6-chloro-2-methoxy-9-substituted acridine (Compound 17) | M. tuberculosis H37Rv | 100% inhibition at 6.25 µg/mL nih.gov |

| N-pyridyl-hydroxybenzamide derivative (ANA-12) | M. tuberculosis H37Rv | 6.25 μg/ml researchgate.net |

Quinoxaline and related heterocyclic structures have been investigated for their potential against parasitic infections, including malaria and leishmaniasis. ijpsr.comresearchgate.netresearchgate.net The antimalarial drug chloroquine, a quinoline (B57606) derivative, has been a cornerstone of malaria treatment, and research into related compounds continues. nih.govcrmv-pr.org.br

A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and evaluated for their antimalarial activity. mdpi.com Several of these compounds significantly inhibited the formation of β-hematin, a crucial process for the survival of the malaria parasite, with IC50 values below 10 µM. mdpi.com Two compounds, in particular, showed IC50 values of 2.10 ± 0.48 µM and 1.81 ± 0.83 µM. mdpi.com Some of these derivatives also demonstrated a potential leishmanicidal effect against Leishmania mexicana. mdpi.com

Another study focused on 7-(2-phenoxyethoxy)-4(1H)-quinolones, which showed excellent activity against both atovaquone-sensitive and -resistant P. falciparum strains, with EC50 values as low as 0.05 nM. nih.gov

The table below highlights the antimalarial and antiparasitic activities of selected derivatives:

| Derivative | Parasite | Activity Metric | Value |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivative (4c) | Plasmodium (β-hematin formation) | IC50 | 2.10 ± 0.48 µM mdpi.com |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivative (4e) | Plasmodium (β-hematin formation) | IC50 | 1.81 ± 0.83 µM mdpi.com |

| 7-(2-phenoxyethoxy)-4(1H)-quinolone (Compound 5) | P. falciparum (W2 strain) | EC50 | 0.05 nM nih.gov |

| 7-(2-phenoxyethoxy)-4(1H)-quinolone (Compound 5) | P. falciparum (TM90-C2B strain) | EC50 | 11.17 nM nih.gov |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives (4b, 4c, 4e) | Leishmania mexicana (promastigotes) | IC50 | < 10 µM mdpi.com |

The quinoxaline scaffold is also a promising framework for the development of antiviral agents. ijpsr.comresearchgate.netontosight.ai Derivatives have been synthesized and tested against a range of viruses, including those responsible for significant human diseases. mdpi.comnih.gov

One study reported on new quinoxaline derivatives with remarkable activity against coxsackievirus B5 (CBV5). mdpi.com Specifically, ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate and 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid displayed potent anti-CBV5 activity with EC50 values of 0.09 µM and 0.06 µM, respectively, and showed no cytotoxicity towards Vero-76 cells. mdpi.com

Another area of investigation has been the activity of quinoxaline derivatives against influenza viruses. mdpi.comnih.gov Some 2,3,6-substituted quinoxaline derivatives have been identified as potential inhibitors of the influenza virus NS1A protein. A derivative with a 2-furyl group at position 6 showed good activity with an IC50 of 3.5 µM. mdpi.com Furthermore, an indolo[2,3-b]quinoxaline hybrid demonstrated antiviral capabilities against the H1N1 strain of influenza virus with an IC50 of 0.2164 μM and minimal toxicity. nih.gov

The antiviral activities of selected quinoxaline derivatives are summarized in the table below:

| Derivative | Virus | Activity Metric | Value |

| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 (CBV5) | EC50 | 0.09 µM mdpi.com |

| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 (CBV5) | EC50 | 0.06 µM mdpi.com |

| 2,3,6-substituted quinoxaline (with 2-furyl at position 6) | Influenza virus (NS1A protein) | IC50 | 3.5 µM mdpi.com |

| Indolo[2,3-b]quinoxaline hybrid (11-b) | Influenza virus (H1N1) | IC50 | 0.2164 μM nih.gov |

Understanding the mechanisms by which this compound derivatives exert their antimicrobial effects is crucial for the development of more effective drugs. A primary proposed mechanism of action for many quinoxaline derivatives is their interaction with DNA. researchgate.net

Studies have shown that certain 6-nitroquinoxaline (B1294896) derivatives can bind to bacterial DNA, leading to alterations in its structure. researchgate.net This interaction can cause the DNA to adopt an over-supercoiled form, which ultimately triggers programmed cell death-like physiological hallmarks in the bacteria. researchgate.net The nitro group on the quinoxaline ring appears to be important for this DNA-damaging activity. researchgate.net

In addition to direct DNA damage, some quinoxaline derivatives have been found to inhibit essential enzymes involved in DNA replication and maintenance, such as DNA gyrase. nih.gov A study on di-substituted sulfonylquinoxaline derivatives showed that the most promising compounds were effective inhibitors of DNA gyrase, with IC50 values in the range of 15.69–23.72 µM. nih.gov Molecular docking studies have further supported the binding of these derivatives to the ATP site of the DNA gyrase B subunit. nih.govnih.gov

The induction of the DNA damage inducible SOS response in bacteria like Escherichia coli and Staphylococcus aureus upon exposure to certain quinoxaline derivatives further corroborates the DNA-damaging nature of these compounds. researchgate.net This body of evidence points to DNA as a key target for the antimicrobial activity of many quinoxaline derivatives. grafiati.com

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated potential as anti-inflammatory and analgesic agents. Research has explored their efficacy in various models, highlighting their ability to modulate inflammatory pathways.

Evaluation in Chronic Inflammatory Models

The anti-inflammatory effects of this compound derivatives have been assessed in chronic inflammatory models. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with 6-aminothiouracil has been utilized as a synthetic route to obtain compounds with potential anti-inflammatory and analgesic properties. arabjchem.orgarabjchem.org This suggests a strategic approach to developing new therapeutic agents for chronic inflammatory conditions.

Anticancer and Antiproliferative Research

The quinoxaline scaffold, a key feature of this compound, is a recognized pharmacophore in the development of anticancer agents. researchgate.netsci-hub.se Derivatives of this compound have been the subject of extensive research, revealing significant cytotoxic and antiproliferative activities against various cancer cell lines. ekb.egnih.gov

Cytotoxicity against Tumor Cells

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For example, certain novel 6-chloroquinoxaline (B1265817) derivatives have shown greater cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines than the established chemotherapy drug doxorubicin. ekb.eg Notably, some of these compounds exhibited selectivity, proving more toxic to cancer cells than to normal human cell lines like WI-38. ekb.eg

Other research has highlighted the potent anticancer activities of specific derivatives against a panel of five different cancer cell lines, including HepG-2 (liver cancer), HCT-116, MCF-7, MDA-231 (breast cancer), and Caco-2 (colon cancer). researchgate.net The half-maximal inhibitory concentration (IC50) values for some of these compounds were comparable to, and in some cases superior to, doxorubicin. researchgate.net Furthermore, some derivatives of 2-oxo-3-phenylquinoxaline have shown significant reductions in the viability of HCT-116 cells. rsc.org

The cytotoxic potential of quinoxaline derivatives extends to various cancer types, with studies showing their effectiveness against human lung adenocarcinoma (PC-14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 6 | HCT-116 | 6.18 | ekb.eg |

| Derivative 6 | MCF-7 | 5.11 | ekb.eg |

| Doxorubicin | HCT-116 | 9.27 | ekb.eg |

| Doxorubicin | MCF-7 | 7.43 | ekb.eg |

| Derivative 6d | HepG-2 | 7.06 | researchgate.net |

| Derivative 6d | MCF-7 | 11.61 | researchgate.net |

| Derivative 6d | HCT-116 | 6.28 | researchgate.net |

| Derivative 6d | MDA-231 | 8.32 | researchgate.net |

| Derivative 6d | Caco-2 | 18.76 | researchgate.net |

| Derivative 6f | HepG-2 | 2.31 | researchgate.net |

| Derivative 6f | HCT-116 | 3.67 | researchgate.net |

| Derivative 6f | Caco-2 | 9.83 | researchgate.net |

| Compound 2a | HCT-116 | 28.85 (µg/mL) | rsc.org |

| Compound 7j | HCT-116 | 26.75 (µg/mL) | rsc.org |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 | 0.073 | nih.gov |

| Adriamycin | MKN 45 | 0.12 | nih.gov |

| Cis-platin | MKN 45 | 2.67 | nih.gov |

Targeting Signaling Pathways in Oncological Diseases

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with specific signaling pathways crucial for tumor growth and survival. One of the key targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis (the formation of new blood vessels) in tumors. researchgate.netekb.eg

By inhibiting VEGFR-2, these compounds can effectively suppress tumor propagation. ekb.eg Molecular docking studies have been employed to understand the binding modes of these derivatives within the VEGFR-2 pocket, providing insights for the design of more potent inhibitors. researchgate.netekb.eg

Furthermore, some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. researchgate.net Some derivatives also arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. researchgate.netresearchgate.net

Other Pharmacological Investigations

Beyond their anti-inflammatory and anticancer properties, derivatives of this compound have been investigated for other potential therapeutic applications.

Antidiabetic and Antihyperlipidemic Effects

Research has indicated that certain quinoxaline derivatives possess antidiabetic properties. researchgate.net For instance, studies on plant extracts containing compounds with similar structural motifs have shown significant antidiabetic and antihyperlipidemic effects. nih.gov These effects are thought to be mediated through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. nih.gov Additionally, some compounds have been shown to stimulate insulin (B600854) secretion and modulate the expression of genes involved in glucose and lipid metabolism. nih.govnih.gov

Table 2: Investigated Pharmacological Effects and Mechanisms

| Pharmacological Effect | Proposed Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | arabjchem.orgarabjchem.org |

| Anticancer | Inhibition of VEGFR-2, induction of apoptosis, cell cycle arrest | researchgate.netekb.egresearchgate.net |

| Antidiabetic | Inhibition of α-amylase and α-glucosidase, stimulation of insulin secretion | researchgate.netnih.gov |

| Antihyperlipidemic | Modulation of lipid metabolism gene expression | nih.govnih.gov |

Role as Selective CRFR Ligands for Brain Diagnostics

Quinoxaline derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in the development of selective ligands for Corticotropin-Releasing Factor (CRF) receptors, with potential applications in brain diagnostics. The investigation into these molecules is driven by the crucial role of CRF receptors, particularly the CRF₁ subtype, in the pathophysiology of stress-related psychiatric disorders such as anxiety and depression. The ability to image and quantify these receptors in the brain in vivo would provide an invaluable tool for understanding these conditions and for the development of novel therapeutics.

Research has highlighted that the quinoxaline structure offers several advantages for developing ligands intended for brain imaging. nih.gov A key study by Ivanova and Spiteller focused on the design and structure-activity relationship of 50 quinoxaline-based model compounds, assessing their potency and selectivity for CRF receptor subtypes (CRFR1, CRFR2α, and CRFR2β). nih.gov This research underscored the potential of the quinoxaline scaffold in creating highly selective ligands for different CRF receptor subtypes. nih.gov

One of the significant challenges in developing brain imaging agents is ensuring the molecule can penetrate the blood-brain barrier, a limitation that has restricted the clinical use of many potential peptidic and non-peptidic CRF receptor agonists. nih.gov The development of small-molecule antagonists, such as those based on the quinoxaline framework, aims to overcome this obstacle.

The promise of quinoxaline derivatives as candidates for brain diagnostics is also linked to their inherent chemical properties. They can be synthesized efficiently through methods like the Fischer and Hinsberg reactions, which allow for the introduction of various functional groups to fine-tune their biological activity and properties. nih.gov Furthermore, these compounds possess tunable fluorescence emission, a characteristic that is highly advantageous for certain imaging modalities. nih.gov The ability to emit light within the 500-700 nm range of the electromagnetic spectrum makes them suitable for fluorescent labeling and detection. nih.gov

The table below summarizes the key findings and potential of quinoxaline derivatives as selective CRFR ligands for diagnostic purposes, based on the available research.

| Feature | Description | Significance for Brain Diagnostics |

| Receptor Selectivity | Quinoxaline-based compounds have been designed to show high selectivity for CRF receptor subtypes (CRFR1, CRFR2α, CRFR2β). nih.gov | Enables the specific targeting and imaging of a particular receptor subtype, which is crucial for understanding its distinct role in brain function and disease. |

| Synthetic Accessibility | The quinoxaline scaffold allows for one-step synthesis with good-to-excellent yields, facilitating the creation of a diverse library of derivatives. nih.gov | Simplifies the process of chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties for imaging applications. |

| Fluorescence Properties | These derivatives exhibit tunable fluorescence emission in the 500-700 nm range. nih.gov | Provides an intrinsic label for fluorescence-based imaging techniques, potentially reducing the need for a separate radioactive or fluorescent tag. |

| Blood-Brain Barrier Penetration | As non-peptidic small molecules, they are being developed to overcome the poor brain penetration of earlier compounds. nih.gov | Essential for any centrally acting diagnostic agent to reach its target within the brain in sufficient concentrations for imaging. |

While the direct derivatives of this compound are part of this broader class, the research highlights the versatility of the entire quinoxaline scaffold. The structure-activity relationship studies are critical in this field because CRF receptors can bind to more than one ligand, leading to different physiological responses, and are involved in complex protein-protein interactions. nih.gov Moreover, the biological role of the CRF₂ receptor is not yet completely understood, making selective ligands essential tools for further investigation. nih.gov

Structure Activity Relationships Sar and Drug Design Implications

Impact of Substituent Modifications on Biological Activity

The biological profile of the quinoxaline (B1680401) core is highly sensitive to the nature and position of its substituents. For derivatives of 6-chloroquinoxaline-2,3-diol, modifications at the benzene (B151609) ring, as well as at the N1 and N4 positions of the pyrazine (B50134) ring, have profound effects on activity.

Research into quinoxaline derivatives has consistently shown that the presence of an electron-withdrawing group, such as a halogen, at the C6 or C7 position of the quinoxaline ring can enhance biological activity. nih.gov This is particularly true for antimycobacterial and anticancer applications. nih.govacs.org The chlorine atom at the 6-position of the title compound is therefore a critical feature. Studies on related quinoxaline-1,4-di-N-oxides have demonstrated that electron-withdrawing substituents increase the reduction potential of the molecule, which can be crucial for their mechanism of action, especially under hypoxic conditions found in tumors. nih.gov

Conversely, moving the chloro substituent to the 5- or 8-position, or replacing it with other groups like nitro or amino at various positions, can lead to a significant decrease or complete loss of activity. acs.org For instance, in a series of antitumor quinoxalines, the 7-chloro derivative was highly active, while the 5-, 6-, and 8-chloro isomers were essentially inactive, highlighting the stringent positional requirements for biological efficacy. acs.org

Alkylation at the N1 and N4 positions of the 6-chloroquinoxaline-2,3-dione core has been explored for antimicrobial applications. imist.ma A study involving the synthesis of various N-alkylated derivatives and their subsequent testing against bacterial strains revealed that the nature of the alkyl group influences antibacterial efficacy. One derivative, compound 2a (structure not specified), was found to be the most effective against the Gram-positive bacterium Staphylococcus aureus. imist.ma This suggests that modifications at the nitrogen atoms can modulate the compound's interaction with bacterial targets or its membrane permeability.

The substituents at the 2 and 3 positions are also pivotal. While the parent compound is a diol, derivatives where these positions are modified, for instance with a trifluoromethyl group at C3, have shown enhanced antimycobacterial activity. mdpi.com

The following table summarizes the impact of various substitutions on the biological activity of quinoxaline scaffolds, drawing parallels for this compound.

Table 1: Impact of Substituent Modifications on the Biological Activity of Quinoxaline Derivatives

| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| C6 / C7 | Electron-withdrawing (e.g., Halogen, Nitro) | Generally enhances antibacterial, anti-TB, and anticancer activity. | nih.govacs.org |

| C5 / C8 | Chloro | Inactive (in a specific antitumor series). | acs.org |

| N1 / N4 | Alkylation | Modulates antibacterial activity, with specific alkyl groups enhancing efficacy against certain strains. | imist.ma |

| C3 | Trifluoromethyl (CF3) | Increases antimycobacterial activity. | mdpi.com |

| C2 / C7 | Ester groups | Steric effects at C7 and the type of ester at C2 play a crucial role in antimycobacterial activity. | mdpi.com |

Pharmacophore Feature Prediction and Comparison with Reference Drugs

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For quinoxaline-2,3-dione derivatives, this approach has been used to understand their interactions with various receptors and enzymes.

A pharmacophore model for quinoxaline-based DPP-4 inhibitors identified key features including two hydrogen bond donors (HBD), two hydrogen bond acceptors (HBA), one hydrophobic group (HYP), and one ring aromatic (RA) feature. nih.gov The diol (or dione) moiety of this compound can act as both a hydrogen bond donor and acceptor, making it a key element for receptor binding. The chloro-substituted benzene ring provides the necessary hydrophobic and aromatic characteristics.

For anti-HIV agents targeting reverse transcriptase, a pharmacophore model was developed based on known inhibitors, which guided the construction of a virtual library of quinoxaline derivatives. conicet.gov.ar This highlights the utility of the quinoxaline scaffold in mimicking the key interaction points of established drugs. The quinoxaline ring system itself is often described as a bioisostere of other aromatic systems like quinoline (B57606) or naphthalene, allowing it to fit into binding sites designed for these moieties. sphinxsai.com

The key pharmacophoric features of this compound can be predicted as follows:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens (in the dione (B5365651) tautomer) or hydroxyl oxygens (in the diol tautomer).

Hydrogen Bond Donors (HBD): The two N-H groups of the pyrazine ring or the hydroxyl protons.

Aromatic Ring (AR): The benzene ring.

Hydrophobic Feature (H): The chloro-substituted benzene ring.

These features allow it to interact with a variety of biological targets, often by mimicking the binding mode of endogenous ligands or other established inhibitors.

Computational Approaches in SAR Studies

Computational chemistry provides powerful tools to investigate structure-activity relationships at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. This method has been widely applied to quinoxaline derivatives to elucidate their mechanism of action and guide the design of more potent inhibitors.

For instance, derivatives of quinoxaline have been docked into the ATP-binding site of several protein kinases. Molecular docking studies of quinoxaline derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that these compounds can establish key hydrogen bonds and hydrophobic interactions within the active site. ekb.egresearchgate.net Specifically, interactions with crucial amino acid residues like ASP1044 and GLU883 have been observed. ekb.eg A study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione noted that the oxygen atoms of the dione moiety significantly influence its electrophilic reactivity, a key aspect of its interaction with protein targets. researchgate.netresearchgate.net

In the field of antibacterials, quinoxaline analogues have been docked into the quinolone-binding site of S. aureus DNA gyrase. nih.gov The docking results correlated well with the experimentally observed antimicrobial activity, confirming the proposed mechanism of action. nih.gov These studies often reveal that the quinoxaline scaffold orients itself to form hydrogen bonds via the nitrogen and oxygen atoms, while the substituted benzene ring engages in hydrophobic or pi-stacking interactions.

A summary of representative docking studies for quinoxaline derivatives is presented below, illustrating the common targets and observed interactions.

Table 2: Representative Molecular Docking Studies of Quinoxaline Derivatives

| Compound Class | Protein Target | Key Interactions Observed | Reference(s) |

|---|---|---|---|

| Substituted Quinoxalines | VEGFR-2 | Hydrogen bonds with ASP1044, GLU883; Hydrophobic interactions. | ekb.eg |

| 1,2,3-Triazole-Quinoxaline Hybrids | EGFR | Binding energies ranging from –9.57 to –12.03 kcal/mol. | nih.gov |

| Sulfonylquinoxaline Derivatives | S. aureus DNA Gyrase | Strong binding interactions, supporting DNA gyrase inhibition as the mechanism. | nih.gov |

| 1,4-Diallyl-6-chloroquinoxaline-2,3-dione | Not Specified | Oxygen atoms of the dione fragment affect electrophilic reactivity; carbon atoms of the aromatic ring determine nucleophilic reactivity. | researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which molecular properties are most important for efficacy.

Several 2D and 3D-QSAR studies have been successfully applied to quinoxaline derivatives. For a series of novel quinoxalines with antitubercular activity, a 3D-QSAR study indicated that electrostatic and steric field descriptors were crucial in explaining the observed activity. researchgate.net The resulting model showed good statistical significance (r² = 0.81, q² = 0.71), suggesting strong predictive capability. researchgate.net The importance of electronegative groups was highlighted, which aligns with the observed enhanced activity of halogenated derivatives like this compound. researchgate.net

Another QSAR analysis performed on quinoxalines for both antitubercular and antileptospiral activities found that the developed models had good internal and external predictive power (q² > 0.61, pred_r² > 0.71). scispace.com The descriptors in these models pointed to the necessity of specific spatial arrangements of atoms, the presence of electronegative groups, and a balance between lipophilicity and binding strength. scispace.com For leptospirocidal quinoxaline derivatives, a 3D-QSAR model suggested that enhancing activity requires more hydrophobic and less sterically bulky substituents. benthamdirect.comnih.gov

These QSAR studies consistently underscore the importance of electronic and steric properties, which can be finely tuned by substitutions on the this compound scaffold. The models provide a quantitative framework for optimizing the structure to achieve higher potency and selectivity for a desired biological target.

Emerging Applications and Future Research Directions for 6 Chloroquinoxaline 2,3 Diol

The quinoxaline (B1680401) scaffold, a fused bicyclic system containing benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in heterocyclic chemistry, valued for its diverse biological activities. mdpi.comtaylorandfrancis.com Within this class of compounds, 6-Chloroquinoxaline-2,3-diol serves as a significant synthetic intermediate and a molecule of interest for a variety of emerging applications that extend beyond its traditional role in medicinal chemistry. This article explores its growing importance in corrosion inhibition, agrochemicals, and materials science, alongside advancements in its synthesis and potential for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-Chloroquinoxaline-2,3-diol?

- Methodology : Synthesis typically involves nucleophilic substitution or hydrolysis of 2,3-dichloroquinoxaline (DCQX) precursors. Microwave-assisted reactions enhance efficiency and regioselectivity, as demonstrated in analogous quinoxaline syntheses. Post-synthesis purification via column chromatography (silica gel, CHCl/MeOH) and structural validation using H/C NMR and X-ray crystallography are critical .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides bond angles and distances (e.g., C–Cl bond length ≈ 1.73 Å, N–O angles ~117–121°), while DFT calculations (B3LYP/6-311+G(d,p)) predict optimized geometries. Discrepancies between experimental and computational data (e.g., <2% deviation in bond lengths) are resolved via Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。